molecular formula C18H25N3O4S B6025654 2-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1,2-oxazinane

2-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1,2-oxazinane

カタログ番号 B6025654
分子量: 379.5 g/mol
InChIキー: IZBLMFPWIYZLFE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1,2-oxazinane, also known as BMS-986205, is a small molecule drug that has shown potential as a treatment for various diseases. It belongs to the class of drugs known as oxazinanes, which are characterized by a cyclic structure containing both nitrogen and oxygen atoms.

作用機序

The exact mechanism of action of 2-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1,2-oxazinane is not fully understood, but it is believed to work by inhibiting the activity of a protein known as Bruton's tyrosine kinase (BTK). BTK plays a key role in the signaling pathways that lead to inflammation and immune response, and inhibition of this protein has been shown to have anti-inflammatory and immunomodulatory effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and to reduce the activity of immune cells such as B cells and T cells. Additionally, this compound has been shown to inhibit the growth of certain cancer cells by inducing apoptosis, or programmed cell death.

実験室実験の利点と制限

One advantage of using 2-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1,2-oxazinane in lab experiments is its specificity for BTK, which allows researchers to study the effects of inhibiting this protein without affecting other signaling pathways. Additionally, this compound has been shown to have a favorable safety profile, with few adverse effects reported in clinical trials.
One limitation of using this compound in lab experiments is its relatively short half-life, which may require frequent dosing in order to maintain therapeutic levels. Additionally, the exact mechanism of action of this compound is not fully understood, which may make it difficult to interpret the results of experiments involving this drug.

将来の方向性

There are several potential future directions for research involving 2-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1,2-oxazinane. One area of interest is the potential use of this drug in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential off-target effects. Finally, there may be potential for the use of this compound in combination with other drugs to enhance its therapeutic effects.

合成法

The synthesis of 2-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1,2-oxazinane involves several steps, including the reaction of 1-benzyl-2-iodo-1H-imidazole with 2-(2-methoxyethylsulfonyl)ethanol in the presence of a palladium catalyst. This reaction yields the intermediate compound 1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazole, which is then reacted with 2-chloromethyl-1,2-oxazinane in the presence of a base to yield the final product, this compound.

科学的研究の応用

2-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1,2-oxazinane has been the subject of extensive scientific research due to its potential as a treatment for various diseases. It has been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, this compound has shown potential as a treatment for cancer, as it has been shown to inhibit the growth of certain cancer cells.

特性

IUPAC Name

2-[[3-benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]oxazinane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4S/c1-24-11-12-26(22,23)18-19-13-17(15-20-9-5-6-10-25-20)21(18)14-16-7-3-2-4-8-16/h2-4,7-8,13H,5-6,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZBLMFPWIYZLFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCS(=O)(=O)C1=NC=C(N1CC2=CC=CC=C2)CN3CCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。